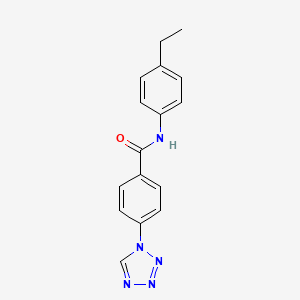

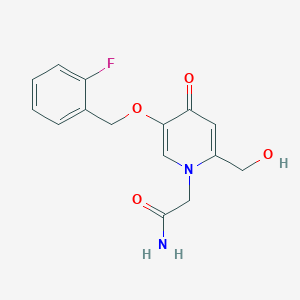

![molecular formula C20H22BrN3O3S2 B2648530 N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 892852-73-2](/img/structure/B2648530.png)

N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, also known as BTEB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.

Aplicaciones Científicas De Investigación

Stereochemical Aspects in Organic Synthesis

The study by Fernández‐Salas et al. (2014) demonstrates the stereochemical aspects and synthetic scope involving sulfur atom manipulation. This research provides a method to connect N-tert-butanesulfinylimines with enantiopure 3-substituted benzo-fused sulfinamides and pharmacologically relevant sulfonamides, hinting at the versatility of benzothiazole derivatives in synthesizing complex organic molecules with potential pharmaceutical applications Fernández‐Salas et al., 2014.

Antifungal Agent Development

Narayana et al. (2004) focused on the synthesis of new benzothiazole derivatives as potential antifungal agents, indicating the importance of the benzothiazole core in developing antimicrobial compounds. This study underlines the compound's relevance in medicinal chemistry, particularly in addressing fungal infections Narayana et al., 2004.

Catalytic Applications and Material Science

Research by Yen et al. (2006) on palladium(II) benzothiazolin-2-ylidene complexes showcases the application of benzothiazole derivatives in catalysis, particularly in Heck coupling reactions. This illustrates the compound's potential utility in material science and organic synthesis, facilitating the formation of carbon-carbon bonds Yen et al., 2006.

Antibacterial Agents

The design and synthesis of benzothiazole-substituted pyrazol-5-ones by Palkar et al. (2017) explore novel antibacterial agents, highlighting the benzothiazole moiety's role in creating effective antimicrobial compounds. This work emphasizes the ongoing need for new antibiotics due to rising resistance and the potential role of benzothiazole derivatives in meeting this challenge Palkar et al., 2017.

Anticancer Activity

The development of benzothiazole derivatives as anticancer agents, as shown in the study by Ravinaik et al. (2021), underscores the significance of structural modifications on the benzothiazole scaffold to modulate antitumor properties. This research suggests the potential for benzothiazole derivatives, including compounds structurally related to N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, to serve as leads in cancer therapy Ravinaik et al., 2021.

Propiedades

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O3S2/c1-3-5-13-24(4-2)29(26,27)15-11-9-14(10-12-15)19(25)23-20-22-18-16(21)7-6-8-17(18)28-20/h6-12H,3-5,13H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADSMIIZOBHFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

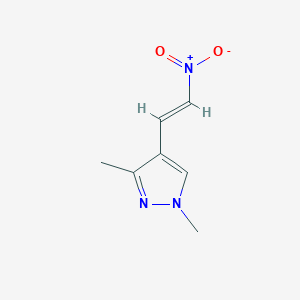

![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)

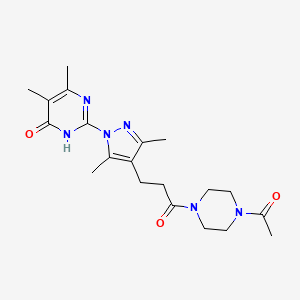

![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648458.png)

![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)

![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)

![2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648465.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2648467.png)